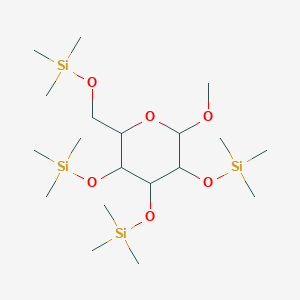
alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)-: is a chemical compound with the molecular formula C19H46O6Si4 and a molecular weight of 482.91 g/mol . This compound is a derivative of glucose where the hydroxyl groups are replaced by trimethylsilyl groups, making it a silylated sugar derivative. It is commonly used in organic synthesis and research due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- typically involves the reaction of alpha-D-Methylglucoside with trimethylsilyl acetate . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation. The process involves large-scale reactions with careful control of temperature and moisture to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the parent sugar and trimethylsilanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trimethylsilyl groups.
Substitution: Reagents such as can be used to introduce other functional groups.
Major Products:
Hydrolysis: Yields the parent sugar, , and .
Substitution: Depending on the reagent used, various substituted derivatives of the parent sugar can be obtained.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biological Studies: Employed in the study of enzyme mechanisms and carbohydrate metabolism.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- primarily involves the reactivity of the trimethylsilyl groups. These groups can be selectively removed or substituted, allowing for the modification of the parent sugar molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsilyl groups, which can stabilize or destabilize certain intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Methyl alpha-D-glucopyranoside: The parent sugar without the trimethylsilyl groups.
Tetra-O-benzyl-alpha-D-glucopyranoside: Another derivative where the hydroxyl groups are protected by benzyl groups.
Uniqueness: Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl groups, which provide distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups.
Eigenschaften
Molekularformel |
C19H46O6Si4 |
|---|---|
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
[2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3 |
InChI-Schlüssel |
UIDVFSCIFIMDHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12278963.png)
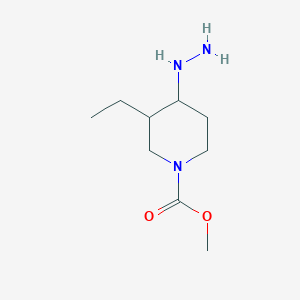
![3-Fluoro-4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12278971.png)

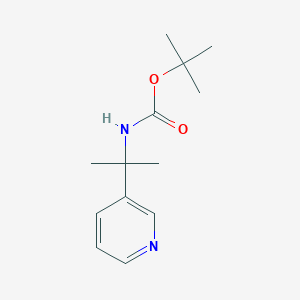
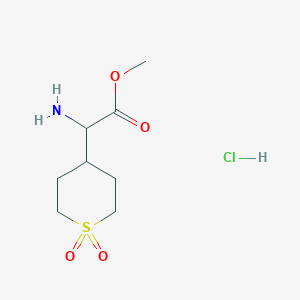
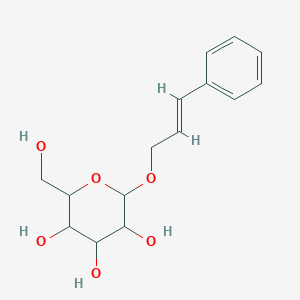

![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)

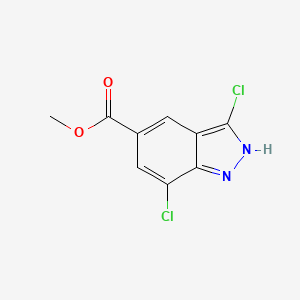
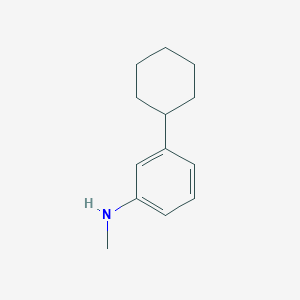
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)
